HepG2 Hepatocellular Carcinoma Cytotoxicity Profiling at 33 µM
The compound was tested in a HepG2 cell-based cytotoxicity assay at a single concentration of 33 µM using a plate-reader readout. Across twenty replicate measurements, the compound produced viability readout values ranging from 55% to 158% of control, with a mean of approximately 68% (SD ~23%), indicating moderate but inconsistent cytotoxic activity in this model . In contrast, the structurally closest comparator with available data in the same assay system—4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, which differs only by an N-methyl group on the oxindole ring—showed a mean viability of 87% at the identical concentration and assay conditions . This ~19 percentage-point greater mean cytotoxicity for the non-N-methylated compound highlights the functional impact of the free oxindole NH on cellular activity in HepG2 cells.
| Evidence Dimension | HepG2 cell viability at 33 µM (single-point screen) |
|---|---|
| Target Compound Data | Mean viability ~68% (range 55–158%, n=20) |
| Comparator Or Baseline | 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: mean viability ~87% at 33 µM |
| Quantified Difference | ~19 percentage-point lower mean viability for target compound |
| Conditions | HepG2 cell line, plate-reader assay, 33 µM single concentration, 20 replicate wells (Source ID: 11908; HepG2 Cytotoxicity Assay – 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) |
Why This Matters
For researchers screening hepatocellular carcinoma models, the N-unsubstituted oxindole moiety confers measurably greater cytotoxicity than the N-methylated analog, making the target compound the preferred choice when cellular potency in HepG2 is a selection criterion.
